![molecular formula C16H31BrO2 B1595732 Methyl 15-bromopentadecanoate CAS No. 41240-56-6](/img/structure/B1595732.png)
Methyl 15-bromopentadecanoate
Overview
Description
Methyl 15-bromopentadecanoate is a chemical compound with the molecular formula C16H31BrO2 . It is used in various scientific and industrial applications .
Synthesis Analysis
Methyl 15-bromopentadecanoate can be synthesized through the electrolysis of ω-bromocarboxylic acids and half-esters . In one study, it was successfully prepared in this way with a yield of 37% .Molecular Structure Analysis
The molecular structure of Methyl 15-bromopentadecanoate is represented by the formula C16H31BrO2 . Its exact mass is 334.15074 g/mol .Chemical Reactions Analysis
The chemical reactions involving Methyl 15-bromopentadecanoate are complex and can yield different products depending on the conditions . For instance, other reactions producing methyl 16-bromohexadecanoate and methyl 14-bromotetradecanoate gave low yields (6–18%) and difficulties in purification of products .Physical And Chemical Properties Analysis
Methyl 15-bromopentadecanoate has a molecular weight of 335.32 g/mol . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has 15 rotatable bonds . Its exact mass and monoisotopic mass are 334.15074 g/mol . Its topological polar surface area is 26.3 Ų .Scientific Research Applications
Methyl 15-bromopentadecanoate is a brominated fatty acid ester that can be used in various scientific research applications. Below are six unique applications, each with a detailed section:
Synthesis of Macrocyclic Musk Compounds
This compound serves as a key intermediate in the synthesis of macrocyclic musk compounds like exaltolide and exaltone, which are valuable in the fragrance industry for their musky scent .
Molecular Simulation Visualizations
It is used in molecular simulation programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD to produce detailed visualizations, aiding in the understanding of molecular structures and interactions .
Medicinal Chemistry
Brominated fatty acid esters are often used in medicinal chemistry for the synthesis of medicinally important heterocyclic compounds, which have applications as sanitizers, corrosion inhibitors, antioxidants, and in copolymer synthesis .
Drug Discovery
The methylation effect is significant in drug discovery and development. Methyl groups can cause profound changes in pharmacodynamic or pharmacokinetic properties of drugs .
Epigenetic Research
Methyl groups play a crucial role in epigenetic research. They are involved in DNA methylation and histone modification detection, which are key areas of study in understanding gene expression regulation .
Safety and Hazards
properties
IUPAC Name |
methyl 15-bromopentadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31BrO2/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQSDPDEVQSPMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339159 | |
Record name | Methyl 15-bromopentadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 15-bromopentadecanoate | |
CAS RN |
41240-56-6 | |
Record name | Methyl 15-bromopentadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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